molecular formula C15H10F6N2O2 B2649498 N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide CAS No. 338403-02-4

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide

Cat. No.: B2649498
CAS No.: 338403-02-4
M. Wt: 364.247
InChI Key: YQSGNDLVGCTZLQ-UHFFFAOYSA-N
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Description

N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C15H10F6N2O2 It is known for its unique structural features, which include both trifluoromethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethoxy)benzohydrazide with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)phenylacetylene
  • 4-(trifluoromethoxy)aniline
  • 4-(trifluoromethoxy)phenol
  • Phenyl trifluoroacetate

Uniqueness

N’-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties. These features make it more versatile in various chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .

Properties

IUPAC Name

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O2/c16-14(17,18)12-4-2-1-3-11(12)13(24)23-22-9-5-7-10(8-6-9)25-15(19,20)21/h1-8,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSGNDLVGCTZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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